L-Threonyl-L-methionyl-L-prolyl-L-aspartic acid
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Overview
Description
L-Threonyl-L-methionyl-L-prolyl-L-aspartic acid is a tetrapeptide composed of four amino acids: threonine, methionine, proline, and aspartic acid. Tetrapeptides are short chains of amino acids linked by peptide bonds and are classified as oligopeptides. These compounds often exhibit significant biological activity and can interact with various receptors in protein-protein signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-methionyl-L-prolyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The C-terminal amino acid (aspartic acid) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (proline) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for methionine and threonine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of tetrapeptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-methionyl-L-prolyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with substituted amino acids.
Scientific Research Applications
L-Threonyl-L-methionyl-L-prolyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug candidate or biomarker.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Threonyl-L-methionyl-L-prolyl-L-aspartic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the biological context and the specific peptide sequence .
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-threonyl-L-glutamine: Another tetrapeptide with similar amino acid composition but different sequence and properties.
L-Methionyl-L-threonyl-L-glutamic acid: Similar in structure but contains glutamic acid instead of aspartic acid.
L-Methionyl-L-threonyl-L-leucyl-L-isoleucylglycyl-L-alanyl-L-alanyl-L-histidyl-L-asparaginylglycyl-L-seryl-L-alanyl-L-glutaminyl-L-leucyl-L-leucyl-N5- (diaminomethylene)-L-ornithyl-L-glutaminyl-L-leucyl-N5- (diaminomethylene)-L-ornithylglycyl-L-glutaminyl-L-leucylglycyl-L-prolyl-L-prolylglycyl-L-seryl-N5- (diaminomethylene)-L-ornithinamide: A longer peptide with a more complex structure.
Uniqueness
L-Threonyl-L-methionyl-L-prolyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct biological activities and interactions. Its combination of threonine, methionine, proline, and aspartic acid allows it to participate in unique protein-protein interactions and signaling pathways, making it valuable for various research applications.
Properties
CAS No. |
490017-07-7 |
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Molecular Formula |
C18H30N4O8S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H30N4O8S/c1-9(23)14(19)16(27)20-10(5-7-31-2)17(28)22-6-3-4-12(22)15(26)21-11(18(29)30)8-13(24)25/h9-12,14,23H,3-8,19H2,1-2H3,(H,20,27)(H,21,26)(H,24,25)(H,29,30)/t9-,10+,11+,12+,14+/m1/s1 |
InChI Key |
FDKVFPBPGHNYEE-FGPLHTHASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)N)O |
Origin of Product |
United States |
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